molecular formula C15H20BF3O4 B13933147 2-(2-(Methoxymethoxy)-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-(Methoxymethoxy)-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13933147
M. Wt: 332.12 g/mol
InChI Key: FSUPBBMBTABOCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This boronate ester features a phenyl ring substituted at the 2-position with a methoxymethoxy (-OCH2OCH3) group and at the 4-position with a trifluoromethyl (-CF3) group. The pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) moiety enhances stability and reactivity in cross-coupling reactions, making it valuable in organic synthesis and medicinal chemistry. While direct synthesis data for this compound is absent in the provided evidence, analogs suggest typical routes involve Suzuki-Miyaura couplings or boronic acid protection strategies .

Properties

Molecular Formula

C15H20BF3O4

Molecular Weight

332.12 g/mol

IUPAC Name

2-[2-(methoxymethoxy)-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H20BF3O4/c1-13(2)14(3,4)23-16(22-13)11-7-6-10(15(17,18)19)8-12(11)21-9-20-5/h6-8H,9H2,1-5H3

InChI Key

FSUPBBMBTABOCI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(F)(F)F)OCOC

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-(2-(Methoxymethoxy)-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

General Synthetic Strategy

The synthesis of this compound generally involves the formation of the boronate ester via the reaction of an aryl halide or diazonium salt precursor bearing the methoxymethoxy and trifluoromethyl substituents with boron reagents. The typical approach uses:

Detailed Synthetic Procedures

Palladium-Catalyzed Borylation of Aryl Halides

A common method involves the palladium-catalyzed reaction of aryl halides with bis(pinacolato)diboron under basic conditions. For example:

  • Reagents and conditions :

    • Aryl bromide or iodide precursor with methoxymethoxy and trifluoromethyl substituents.
    • Bis(pinacolato)diboron as the boron source.
    • Base such as potassium acetate or sodium carbonate.
    • Palladium catalyst, e.g., tetrakis(triphenylphosphine)palladium(0) or dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) complex.
    • Solvents: mixtures of toluene, ethanol, water, or acetonitrile.
    • Temperature: typically 80–100 °C.
    • Reaction time: several hours to overnight.
    • Atmosphere: inert (argon or nitrogen).
  • Example yield : Around 50–67% depending on substrate and conditions.

  • Purification : Column chromatography using hexanes or other non-polar solvents.

Borylation via Diazonium Salt Intermediates

An alternative route uses aryl diazonium tetrafluoroborates:

  • Procedure :

    • Preparation of aryl diazonium salt from aniline derivatives bearing the desired substituents.
    • Reaction with diisopropylamino borane at room temperature for several hours.
    • Quenching with methanol at 0 °C.
    • Addition of pinacol in diethyl ether to form the boronate ester.
    • Washing with aqueous copper chloride to remove impurities.
    • Drying and concentration to isolate the boronate ester.
  • Yields : Moderate to good (e.g., 52.5% for related methoxy-substituted boronate esters).

  • Characterization :

    • ^1H NMR, ^13C NMR, and ^11B NMR confirm structure.
    • Mass spectrometry (EI) used for molecular weight confirmation.

Reaction Conditions Summary Table

Step Reagents Catalyst/Conditions Solvent(s) Temp. (°C) Time Yield (%) Notes
1 Aryl halide + bis(pinacolato)diboron Pd(PPh3)4 or Pd(dppf)Cl2, K2CO3 or KOAc Toluene/EtOH/H2O or MeCN 80–100 0.5–16 h 50–67 Inert atmosphere, microwave sometimes
2 Aryl diazonium salt + diisopropylamino borane Room temp, then quench with MeOH, add pinacol Diethyl ether 0 3–5 h ~52 Copper chloride wash for purification

Research Outcomes and Analytical Data

Spectroscopic Characterization

  • [^1H NMR (300 MHz, CDCl3)](pplx://action/followup) :

    • Aromatic protons appear as doublets or multiplets consistent with substitution pattern.
    • Methoxymethoxy group shows singlets around 3.8 ppm.
    • Pinacol methyl groups show singlets near 1.3 ppm.
  • [^13C NMR (75 MHz, CDCl3)](pplx://action/followup) :

    • Signals for aromatic carbons, trifluoromethyl carbon, methoxymethoxy carbons, and pinacol carbons are observed.
  • [^11B NMR (100 MHz, CDCl3)](pplx://action/followup) :

    • Characteristic boron resonance near 30 ppm confirms boronate ester formation.
  • Mass Spectrometry (EI) :

    • Molecular ion peak consistent with molecular weight ~332 g/mol.

Purity and Physical Properties

Property Value
Molecular Formula C15H20BF3O4
Molecular Weight 332.12 g/mol
Purity ≥95% (by chromatographic methods)
Melting Point Not widely reported

Comparative Analysis with Related Compounds

  • Positional isomers with methoxy and trifluoromethyl groups at different positions show varied reactivity and yields in similar borylation reactions.
  • Electron-withdrawing trifluoromethyl groups influence the electronic environment, affecting reaction rates and coupling efficiency.
  • Methoxymethoxy protection enhances stability of the phenol group during borylation and subsequent reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Methoxymethoxy)-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic ester group yields the corresponding boronic acid, while substitution of the methoxymethoxy group can lead to various substituted derivatives .

Scientific Research Applications

2-(2-(Methoxymethoxy)-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-(Methoxymethoxy)-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boronic ester and trifluoromethyl groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating its use in organic synthesis and medicinal chemistry .

Comparison with Similar Compounds

Data Tables

Table 1: Substituent Effects on Physical and Chemical Properties

Compound (CAS/Ref.) Substituents Melting Point (°C) Purity (%) Yield (%) Key Applications
Target Compound 2-OCH2OCH3, 4-CF3 N/A N/A N/A Synthetic intermediate
1218790-37-4 4-OCH3, 2-CF3 N/A 95 76 Pharmaceuticals
2311855-36-2 2-OCH3, 4-CF3, 5-F N/A 95 N/A Materials science
2j 4-OCH2OCH3 N/A N/A 68 Cross-coupling reactions
2-(2,6-Dichloro-3,5-dimethoxyphenyl) 2,6-Cl, 3,5-OCH3 N/A N/A 62.3 Antimalarial agents

Table 2: Electronic and Steric Parameters

Compound Electron-Withdrawing Groups Electron-Donating Groups Steric Hindrance
Target Compound -CF3 (meta) -OCH2OCH3 (ortho) Moderate
1218790-37-4 -CF3 (ortho) -OCH3 (para) Low
2311855-36-2 -CF3 (para), -F (meta) -OCH3 (ortho) High
2j None -OCH2OCH3 (para) Low

Research Findings and Trends

  • Positional Isomerism : Ortho-substituted -CF3 groups (e.g., 1218790-37-4) reduce steric hindrance compared to meta-substituted analogs, improving coupling efficiency .
  • Methoxymethoxy vs. Methoxy : The -OCH2OCH3 group offers dual ether protection, enabling selective deprotection in multistep syntheses, unlike simple methoxy derivatives .
  • Trifluoromethyl Impact : -CF3 groups enhance oxidative stability but may lower yields in aqueous Suzuki reactions due to hydrophobicity .

Biological Activity

2-(2-(Methoxymethoxy)-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 2913572-63-9) is a boron-containing compound known for its potential biological activity. This article delves into its biological properties, including antimicrobial activity, cytotoxicity, and other pharmacological effects.

  • Molecular Formula : C16H22BF3O4
  • Molecular Weight : 346.16 g/mol
  • Purity : ≥95% .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing trifluoromethyl groups. The presence of this moiety in 2-(2-(Methoxymethoxy)-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane suggests possible efficacy against various bacterial strains.

  • In Vitro Studies :
    • The compound was tested against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a minimum inhibitory concentration (MIC) of approximately 25.9 µM against both strains .
    • The compound demonstrated bactericidal properties as the minimum bactericidal concentration (MBC) was equal to the MIC .

Cytotoxicity and Cell Viability

The cytotoxic effects of the compound were evaluated using the MTT assay to measure cell viability.

  • Findings :
    • At concentrations around the MIC (25.9 µM), cell viability decreased significantly to approximately 13.4%, indicating strong cytotoxic effects against bacterial cells .
    • Compounds with similar structural features exhibited varying degrees of cytotoxicity depending on their substituents .

Study 1: Antimicrobial Efficacy

A recent study investigated a series of compounds with trifluoromethyl groups. Among them, the compound showed notable activity against S. aureus and MRSA isolates. The results confirmed that compounds with CF₃ moieties generally exhibited high antistaphylococcal activity .

Study 2: Structure-Activity Relationship (SAR)

Another study focused on understanding how structural variations influence biological activity. It was found that the position and type of substituents on the phenyl ring significantly affected the pro-/anti-inflammatory potential and overall antimicrobial efficacy .

Data Summary

Property Value
Molecular FormulaC16H22BF3O4
Molecular Weight346.16 g/mol
Purity≥95%
MIC against S. aureus25.9 µM
Cell Viability at MIC13.4%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.